

Technical Guide: Physicochemical Properties of Boc-D-Tyr-OH

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Compound of Interest

Compound Name: Boc-D-Tyr-OH

Cat. No.: B2667570

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Abstract

N-tert-Butoxycarbonyl-D-tyrosine (**Boc-D-Tyr-OH**) is a crucial N-Boc-protected derivative of the non-natural chiral amino acid D-tyrosine.[1] It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and is an important intermediate for the synthesis of peptide drugs and anticancer chiral drugs.[1][2] This guide provides an in-depth overview of the melting and boiling points of **Boc-D-Tyr-OH**, outlines the experimental protocols for its synthesis, and illustrates key chemical pathways involving this compound.

Physicochemical Data

The melting and boiling points of **Boc-D-Tyr-OH** are summarized in the table below. It is important to note that the boiling point is a rough estimate, as amino acid derivatives often decompose at high temperatures.

Property	Value	Source
Melting Point	135-140 °C	[3]
Boiling Point	423.97 °C (rough estimate)	[3]

Experimental Protocols

General Protocol for Melting Point Determination

The melting point of a solid compound like **Boc-D-Tyr-OH** is typically determined using a melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **Boc-D-Tyr-OH** is packed into a capillary tube.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate.
- **Observation:** The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Synthesis of Boc-D-Tyr-OH

The synthesis of **Boc-D-Tyr-OH** involves the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions.

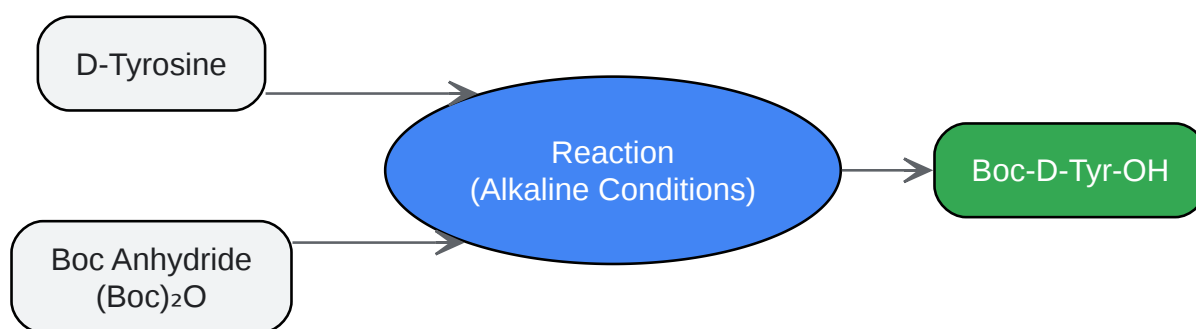
- **Reaction Setup:** D-tyrosine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and cooled. An alkaline solution, for instance, potassium carbonate (K_2CO_3) in water, is prepared.
- **Addition of Reagents:** The D-tyrosine solution and a solution of Boc anhydride in dioxane are added to the cooled alkaline solution.
- **Reaction:** The mixture is stirred and allowed to warm to room temperature, typically for several hours (e.g., overnight), to ensure the reaction goes to completion.
- **Workup:**
 - Water is added to the reaction mixture.
 - The pH is adjusted to be acidic (e.g., pH 4) using a suitable acid like potassium bisulfate ($KHSO_4$).

- The product is extracted into an organic solvent such as ethyl acetate.
- The combined organic layers are washed with dilute sodium bicarbonate solution, dilute hydrochloric acid, and saturated saline solution.
- Purification:
 - The organic phase is dried over an anhydrous drying agent like magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
 - The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
 - The resulting crude product, which may be an oil or solid, is then purified, often by recrystallization from a solvent like petroleum ether, to yield the final white to off-white crystalline powder of **Boc-D-Tyr-OH**.

Chemical Pathways and Workflows

Synthesis of Boc-D-Tyr-OH

The following diagram illustrates the synthetic pathway for producing **Boc-D-Tyr-OH** from D-tyrosine.



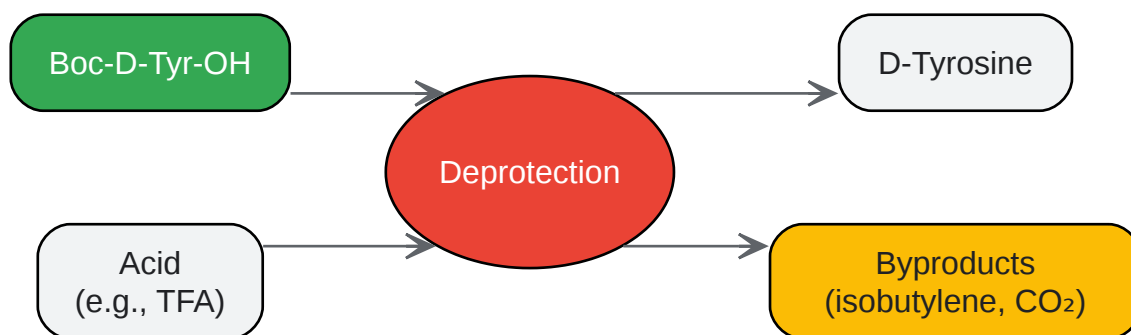
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Synthesis of **Boc-D-Tyr-OH**

Boc Group Deprotection

A critical reaction for Boc-protected amino acids is the removal of the Boc protecting group, which is typically achieved under mild acidic conditions. This step is fundamental in peptide

synthesis to allow for the formation of peptide bonds.



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Boc Group Deprotection Pathway

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